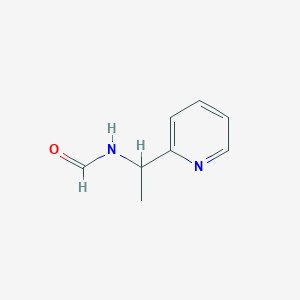

N-(1-pyridin-2-ylethyl)formamide

描述

属性

IUPAC Name |

N-(1-pyridin-2-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQHLUIFRDFEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378037 | |

| Record name | N-(1-pyridin-2-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854701-06-7 | |

| Record name | N-(1-pyridin-2-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within Formamide Derivatives Chemistry

Formamide (B127407) (CH₃NO), the simplest amide, and its derivatives are fundamental in organic chemistry, serving a variety of roles as reagents, solvents, and intermediates. digitellinc.commdpi.comnih.gov The formamide group in N-(1-pyridin-2-ylethyl)formamide is a defining feature that places it within this important class of compounds.

Formamides are characterized by a carbonyl group bonded to a nitrogen atom. They are polar molecules capable of acting as both hydrogen bond donors and acceptors, which makes them useful as polar aprotic solvents that can dissolve a wide range of organic and inorganic compounds. digitellinc.comresearchgate.net The high dielectric constant of formamide, for instance, makes it an excellent solvent for many reactions. researchgate.net

In organic synthesis, formamides are valuable intermediates and reagents. They can serve as a source of a formyl group or as a reagent in amidation reactions. digitellinc.com The Leuckart reaction, for example, utilizes formamide or its derivatives to convert aldehydes and ketones into amines through reductive amination. wikipedia.orgmdma.ch Furthermore, the formamide group can function as a protecting group for amines in multi-step syntheses, preventing unwanted reactions of the amine functionality while other parts of the molecule are being modified. researchgate.net

The industrial production of formamide has evolved over time. Historically, it was produced by treating formic acid with ammonia to form ammonium (B1175870) formate, which then yields formamide upon heating. digitellinc.com Modern industrial processes often involve the carbonylation of ammonia. digitellinc.com

| Property | Formamide |

| Chemical Formula | CH₃NO |

| Molar Mass | 45.04 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 210 °C (decomposes) |

| Solubility | Miscible with water |

This table presents key properties of the parent compound, formamide.

Context Within Pyridine Derivatives Chemistry

The presence of a pyridine (B92270) ring in N-(1-pyridin-2-ylethyl)formamide situates the compound within the vast and significant field of pyridine chemistry. Pyridine (C₅H₅N) is a heterocyclic aromatic compound analogous to benzene, with one CH group replaced by a nitrogen atom. This nitrogen atom imparts distinct properties to the molecule, making pyridine and its derivatives versatile building blocks in various chemical applications.

Pyridine derivatives are of paramount importance in medicinal chemistry due to their wide range of biological activities. frontiersin.org They are integral components of numerous pharmaceuticals and have been shown to exhibit properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. frontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to biological targets. frontiersin.org

Beyond pharmaceuticals, pyridine derivatives are used in agriculture as herbicides and pesticides. They also find application as solvents and reagents in organic synthesis. The synthesis of pyridine rings can be achieved through various methods, a classic example being the Hantzsch pyridine synthesis, which is a multi-component reaction involving a β-keto ester, an aldehyde, and a nitrogen donor. wikipedia.orgnih.gov

| Application Area | Examples of Pyridine Derivative Activity |

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory |

| Agriculture | Herbicides, Pesticides |

| Organic Synthesis | Solvents, Reagents, Building blocks |

This table summarizes the diverse applications of pyridine derivatives in various fields.

Historical Development and Significance in Organic Synthesis

Classical Synthetic Routes

Traditional methods for the synthesis of this compound primarily rely on the formylation of its corresponding amine precursor or through direct condensation reactions.

The most direct classical route to this compound is the formylation of the primary amine, 1-(pyridin-2-yl)ethan-1-amine. rsc.orgresearchgate.netresearchgate.net This transformation can be achieved using various formylating agents. Formic acid is a common and straightforward reagent for this purpose. researchgate.net The reaction can be conducted under solvent-free conditions by heating the amine with formic acid. researchgate.net

Alternatively, to facilitate the reaction under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to activate the formic acid. researchgate.net Another effective method involves the use of 2-chloro-4,6-dimethoxy nih.govresearchgate.netnih.govtriazine (CDMT) in the presence of N-methylmorpholine (NMM) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM) at reflux. researchgate.net

The synthesis of the requisite amine precursor, 1-(pyridin-2-yl)ethan-1-amine, typically starts from 2-acetylpyridine. A common method involves the reaction of 2-acetylpyridine with hydroxylamine (B1172632) hydrochloride and potassium carbonate in methanol (B129727) to form the oxime intermediate. This is followed by reduction using zinc powder and ammonium chloride to yield the final amine. researchgate.net

Table 1: Selected Classical Formylation Methods for Amines

| Formylating System | Catalyst/Additive | Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Formic Acid | None | 80 °C, solvent-free | Good to Excellent | researchgate.net |

| Formic Acid / DCC | None | Not specified | High | researchgate.net |

| Formic Acid / EDCI | N-methylmorpholine | Not specified | High | researchgate.net |

Condensation reactions provide an alternative pathway to this compound. The Leuckart reaction is a prime example of this approach, involving the reductive amination of a ketone. Specifically, 2-acetylpyridine can be heated with formamide at high temperatures (180-196 °C) to directly yield this compound. nih.gov This one-pot reaction is significantly faster for acetylpyridines compared to many substituted acetophenones, a phenomenon attributed to the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the carbonyl carbon. nih.govnih.gov

In a study, this reaction was completed in just 5 minutes, affording the product in a 66% isolated yield. nih.gov A similar rapid synthesis was observed for the N-methyl analogue, N-methyl-N-[1-(2-pyridyl)ethyl]formamide, which was formed in 15 minutes with an 85% yield when using N-methylformamide. nih.gov

Table 2: Leuckart Reaction for the Synthesis of this compound and its Analogue

| Starting Ketone | Amide Reagent | Temperature (°C) | Reaction Time (min) | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Acetylpyridine | Formamide | 180-196 | 5 | N-[1-(2-pyridyl)ethyl]formamide | 66 | nih.gov |

| 2-Acetylpyridine | N-methylformamide | 180-186 | 15 | N-methyl-N-[1-(2-pyridyl)ethyl]formamide | 85 | nih.gov |

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced several advanced methods that offer improvements in terms of reaction times, yields, and environmental impact.

The development of metal-free catalytic systems is a significant area of research, aiming to reduce reliance on potentially toxic and expensive metal catalysts. For the synthesis of amides, including formamides, a metal-free method for the direct formation of dialkylamides from carboxylic acids has been developed using N,N-dialkylformamides as the amine source. nih.gov This reaction is promoted by propylphosphonic anhydride (B1165640) (T3P®) with a catalytic amount of HCl. nih.gov While not a direct synthesis of the title compound, this methodology represents a practical and environmentally friendlier alternative for creating amide bonds without the need for metal catalysts. nih.gov

In a more directly relevant context, a metal-free approach for the synthesis of N-(pyridin-2-yl)amides has been achieved via C-C bond cleavage. rsc.orgnih.govnih.gov This method uses an iodine/tert-butyl hydroperoxide (TBHP) system to promote the reaction between α-bromoketones and 2-aminopyridine (B139424) in toluene (B28343). rsc.orgnih.govnih.gov

Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. The formylation of amines, which can take several hours under conventional heating, can be completed in a matter of minutes using microwave technology. researchgate.net For example, the formylation of amines and amino acid esters using formic acid and CDMT, which requires 5-20 hours at reflux, was completed in just 3-6 minutes under microwave irradiation. researchgate.net

This acceleration is also applicable to the synthesis of related heterocyclic scaffolds. Microwave-assisted protocols have been successfully employed for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, where the initial formylation and subsequent cyclization steps are key. rsc.org Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their derivatives has been efficiently achieved with high yields using microwave-assisted reactions. youtube.comnih.gov These examples underscore the potential of microwave-assisted synthesis to provide a rapid and efficient route to this compound and its analogues. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Formylation

| Reagents | Method | Time | Product | Reference |

|---|---|---|---|---|

| Amine, Formic Acid, CDMT | Conventional (Reflux) | 5-20 hours | Formamide | researchgate.net |

Chemodivergent synthesis allows for the generation of structurally diverse products from a single set of starting materials by simply tuning the reaction conditions. This is a highly valuable strategy in medicinal chemistry for building libraries of related compounds.

A notable example involves the reaction of α-bromoketones with 2-aminopyridine. rsc.orgnih.govnih.gov By carefully selecting the catalyst and solvent, the reaction can be steered towards two different products: an N-(pyridin-2-yl)amide or a 3-bromoimidazo[1,2-a]pyridine. rsc.orgnih.govnih.gov

To synthesize the N-(pyridin-2-yl)amide: The reaction is carried out in toluene using iodine (I₂) and tert-butyl hydroperoxide (TBHP). This system promotes a C-C bond cleavage to form the amide. rsc.orgnih.govnih.gov

To synthesize the 3-bromoimidazo[1,2-a]pyridine: The reaction is performed in ethyl acetate (B1210297) with only TBHP as the promoter. This condition favors a one-pot tandem cyclization/bromination sequence. rsc.orgnih.govnih.gov

This divergent approach provides selective access to two important heterocyclic scaffolds from common precursors, highlighting the power of reaction condition optimization. rsc.orgnih.govnih.gov Another chemodivergent strategy has been reported in the organolanthanide-catalyzed C-H borylation of pyridines, where varying the specific lanthanide catalyst can switch the selectivity of the functionalization. nih.gov

Table 4: Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridine

| Starting Materials | Conditions (Catalyst/Solvent) | Product Type | Reference |

|---|---|---|---|

| α-Bromoketone + 2-Aminopyridine | I₂ / TBHP in Toluene | N-(Pyridin-2-yl)amide | nih.govnih.gov |

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrogen-containing heterocyclic compounds like this compound. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Key areas of focus include the use of alternative solvents, development of catalytic systems, and optimization of reaction conditions to enhance efficiency and reduce energy consumption.

One notable advancement in the synthesis of this compound and its analogues is the refinement of the Leuckart reaction. digitellinc.comdigitellinc.com Traditionally, this reaction requires high temperatures, typically between 120 and 130 °C, and can be lengthy, often taking 3 to 6 hours to complete. digitellinc.comwikipedia.org However, recent research has demonstrated a rapid procedure for this reaction when applied to acetylpyridines, which are close analogues of acetophenones. digitellinc.comdigitellinc.com

The synthesis of N-[1-(2-pyridyl)ethyl]formamide from 2-acetylpyridine and formamide has been accomplished in as little as 5 minutes at a temperature of 180-196 degrees Celsius, yielding 66% of the product. digitellinc.com This significant reduction in reaction time is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which makes the adjacent carbonyl group more electrophilic and thus more reactive. digitellinc.com A similar rapid synthesis has been reported for the analogue N-methyl-N-[1-(2-pyridyl)ethyl]formamide, which was completed in 15 minutes at 180-186 degrees Celsius with an 85% yield. digitellinc.com

These rapid syntheses represent a greener approach by significantly reducing the energy input required for prolonged heating. The shorter reaction times also increase throughput, making the process more efficient.

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound and an Analogue via a Rapid Leuckart Reaction

| Compound | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| N-[1-(2-pyridyl)ethyl]formamide | 2-acetylpyridine, formamide | 5 minutes | 180-196 | 66 | digitellinc.com |

| N-methyl-N-[1-(2-pyridyl)ethyl]formamide | 2-acetylpyridine, N-methylformamide | 15 minutes | 180-186 | 85 | digitellinc.com |

| N-methyl-N-[1-(3-pyridyl)ethyl]-formamide | 3-acetylpyridine, N-methylformamide | 25 minutes | 180-184 | 84 | researchgate.net |

Further greening of these synthetic routes can be achieved through the exploration of alternative solvents and catalytic systems. While the rapid Leuckart reactions described were conducted at high temperatures without a solvent, the use of greener solvents in related reactions is an active area of research. For instance, some studies have explored the use of subcritical water as a reaction medium for Leuckart-Wallach reactions, which could provide a more environmentally friendly alternative to traditional organic solvents. researchgate.netresearchgate.net

The development of efficient catalytic systems also aligns with the principles of green chemistry. For the synthesis of related N-pyridinylamides, a bimetallic Co/Fe-Metal-Organic Framework (MOF) has been utilized as a heterogeneous catalyst for oxidative amidation. researchgate.net This approach allows for good to excellent yields while offering the potential for catalyst recovery and reuse, thereby minimizing waste. researchgate.net Although not yet applied directly to the synthesis of this compound, the exploration of such catalytic systems could lead to more sustainable production methods.

Flow chemistry presents another promising avenue for the green synthesis of these compounds. By utilizing a continuous flow setup, reactions can be performed with enhanced safety, improved heat and mass transfer, and the potential for telescoping multiple synthetic steps, which reduces the need for intermediate purification and minimizes solvent use. wikipedia.org

Reactivity of the Formamide Moiety

The formamide group (-NH-CHO) is a crucial functional group in organic chemistry. It can act as a protecting group for amines, masking their nucleophilicity and basicity during multi-step syntheses. researchgate.net Formamides are generally stable but can undergo hydrolysis to the corresponding amine under acidic or basic conditions. They can also be reduced to form methylamines or deformylated to yield the primary amine.

The N-formylation of amines is a common transformation. nih.gov In the context of this compound, its synthesis from 2-(1-aminoethyl)pyridine and a formylating agent is a key reaction. Conversely, reactions targeting the formamide group on this compound would typically involve its hydrolysis or reduction. The reactivity of the formyl C-H bond can also be exploited in certain radical reactions or oxidation processes.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the ring. nsf.govyoutube.com This significantly reduces the electron density of the aromatic system compared to benzene, making the ring less susceptible to electrophilic attack. youtube.com The nitrogen atom's lone pair of electrons resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or alkylation, which further deactivates the ring. nsf.govyoutube.com

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored due to the ring's electron-deficient nature. youtube.com Such reactions, when forced under harsh conditions, typically occur at the C-3 and C-5 positions (meta to the nitrogen). youtube.comyoutube.com Attack at the C-2, C-4, or C-6 positions is highly unfavorable because the resulting cationic intermediate (the sigma complex) would place a positive charge on the electronegative nitrogen atom, a destabilizing arrangement. youtube.comyoutube.com

The presence of the N-(1-formamidoethyl) substituent at the C-2 position further influences the regioselectivity of any potential EAS reaction. As an alkyl-type group, it is weakly activating and ortho-, para-directing. However, the powerful deactivating effect of the ring nitrogen remains the dominant factor, directing incoming electrophiles primarily to the C-3 and C-5 positions.

The electron-poor character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). These positions are electronically deficient and can better stabilize the negative charge of the intermediate Meisenheimer complex. For a reaction to occur at the C-2 position of this compound, the N-(1-formamidoethyl) group would have to be displaced, which is highly unlikely as it is not a good leaving group. Therefore, nucleophilic attack would require the presence of a suitable leaving group (like a halide) on the ring, typically at the C-4 or C-6 positions. In some cases, transition metal-mediated reactions can lead to the cleavage and opening of the pyridine ring itself. nih.gov

Stereochemical Aspects of Reactions

This compound possesses a stereocenter at the carbon atom bonded to both the pyridine ring and the formamide nitrogen. Consequently, the molecule can exist as a pair of enantiomers, (R)-N-(1-pyridin-2-ylethyl)formamide and (S)-N-(1-pyridin-2-ylethyl)formamide.

The synthesis of this compound via the Leuckart reaction, starting from the achiral precursor 2-acetylpyridine and formamide, results in the formation of a racemic mixture (an equal mixture of both enantiomers). digitellinc.com Any reaction involving this racemic starting material will produce racemic products unless a chiral reagent or catalyst is used to resolve the mixture or react selectively with one enantiomer. A study on a related transformation showed that when an enantiomerically pure amine was formylated, the product largely retained its enantiomeric purity, suggesting that stereoselective syntheses involving the formamide group are feasible. nih.gov

Mechanistic Studies of Transformation Pathways

The most studied transformation pathway for this compound is its synthesis via the Leuckart reaction or similar reductive aminations. Research has demonstrated that this reaction proceeds much faster with acetylpyridines than with analogous acetophenones. digitellinc.comdigitellinc.com

A key mechanistic hypothesis posits that the electron-withdrawing nitrogen atom in the pyridine ring enhances the electrophilicity of the adjacent carbonyl carbon in the 2-acetylpyridine precursor. digitellinc.comdigitellinc.comdigitellinc.comdigitellinc.com This increased positive character at the carbonyl carbon facilitates a more rapid nucleophilic attack by formamide, which is the rate-determining step of the reaction. The proposed mechanism for the Leuckart reaction involves the formation of an intermediate N-formyl imine, which is subsequently reduced in situ. The reaction is significantly faster for 2-acetylpyridine compared to 3- and 4-acetylpyridine, highlighting the strong positional effect of the ring nitrogen. digitellinc.comdigitellinc.comdigitellinc.com

Table 1: Synthesis of N-(1-pyridylethyl)formamide Analogs via Rapid Leuckart Reaction

| Starting Material | Reagent | Product | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Acetylpyridine | Formamide | N-[1-(2-pyridyl)ethyl]formamide | 5 | 66% | digitellinc.com |

| 2-Acetylpyridine | N-methylformamide | N-methyl-N-[1-(2-pyridyl)ethyl]formamide | 15 | 85% | digitellinc.com |

| 3-Acetylpyridine | N-methylformamide | N-methyl-N-[1-(3-pyridyl)ethyl]-formamide | 25 | 84% | digitellinc.com |

| 4-Acetylpyridine | N-methylformamide | N-methyl-N-[1-(4-pyridyl)ethyl]-formamide | 20 | 84% | digitellinc.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N-(1-pyridin-2-ylethyl)formamide, ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.

In a ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of these four protons would confirm their relative positions on the 2-substituted ring. The single proton on the chiral carbon (the ethyl group's CH) would likely appear as a quartet, coupled to the adjacent methyl group's three protons, which would, in turn, appear as a doublet. The methylene (B1212753) protons' signals would depend on their chemical environment and potential rotational restrictions. The formyl proton (CHO) would be a distinct singlet, and the N-H proton of the amide would also appear as a signal whose position and broadness are dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the δ 120-150 ppm range. The carbonyl carbon of the formamide (B127407) group would be found significantly downfield, typically in the δ 160-170 ppm region. The aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum. Advanced techniques like DEPT, HSQC, and HMBC could be used for unambiguous assignment of all proton and carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: This table is based on general principles and data for analogous structures, as specific experimental data for this compound is not readily available.

Click to view predicted NMR data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.2 - 7.4 | ~122 |

| Pyridine H-4 | 7.6 - 7.8 | ~136 |

| Pyridine H-5 | 7.1 - 7.3 | ~121 |

| Pyridine H-6 | 8.4 - 8.6 | ~149 |

| Ethyl CH | 5.0 - 5.2 (quartet) | 45 - 50 |

| Ethyl CH₃ | 1.5 - 1.7 (doublet) | 18 - 22 |

| Amide NH | 6.5 - 8.0 (broad) | N/A |

| Formyl CHO | 8.0 - 8.2 (singlet) | ~163 |

Infrared (IR) and Raman Spectroscopy Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong absorption band between 1650 and 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H bending vibration (Amide II band) would likely appear around 1550 cm⁻¹. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations from the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while those from the aliphatic ethyl group would be just below 3000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric stretching of the pyridine ring would be expected to give a strong Raman signal.

Interactive Data Table: Characteristic IR Absorption Frequencies Note: This table is based on typical values for the functional groups present.

Click to view characteristic IR data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1650 - 1680 (strong) |

| N-H (Amide II) | Bend | ~1550 |

| C=C, C=N (Pyridine) | Ring Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the pyridine ring, a conjugated system, means this compound will absorb UV light. The spectrum is expected to show absorptions resulting from π → π* and n → π* transitions. The π → π* transitions, characteristic of the aromatic pyridine system, would likely result in strong absorption bands below 300 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, would appear as a weaker, longer-wavelength absorption. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Mass Spectrometry Techniques (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₈H₁₀N₂O), the molecular weight is 150.18 g/mol .

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing this moderately polar molecule, typically showing a protonated molecular ion [M+H]⁺ at m/z 151.19.

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathway. Key fragmentation would likely involve the cleavage of the bond between the ethyl group and the pyridine ring, leading to a prominent fragment ion corresponding to the pyridin-2-ylethyl cation or the formamide moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) would be a powerful tool for separating the compound from a mixture and obtaining its mass spectrum simultaneously.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. To date, no public crystal structure determination for this specific compound has been found in the searched databases.

Other Advanced Analytical Techniques

Other advanced techniques could further probe the properties of this compound. For instance, if the compound is chiral, Circular Dichroism (CD) spectroscopy could be used to study its stereochemical properties. Advanced 2D NMR experiments, beyond standard HSQC and HMBC, could reveal through-space correlations (NOESY/ROESY), providing information about the molecule's preferred conformation in solution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio)

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on N-(1-pyridin-2-ylethyl)formamide.

There is no available research detailing the electronic structure or bonding properties of this compound through computational analysis.

A conformational analysis or molecular dynamics simulations for this compound have not been reported in the scientific literature.

Computational modeling to elucidate potential reaction mechanisms involving this compound has not been a subject of published research.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies involving this compound have been identified in the available literature. Such studies are crucial for predicting the biological activity of compounds based on their physicochemical properties but have not yet been applied to this specific molecule.

Molecular Docking and Protein-Ligand Interaction Modeling

There are no public records of molecular docking studies or protein-ligand interaction modeling for this compound. These investigations are essential for understanding how a molecule might interact with biological macromolecules, a key step in drug discovery and design.

Further research is necessary to explore the computational and theoretical aspects of this compound to unlock its potential and understand its fundamental chemical properties.

Applications in Catalysis and Coordination Chemistry

N-(1-pyridin-2-ylethyl)formamide as a Ligand

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligands dictate the electronic properties, steric environment, and stability of the catalyst, thereby controlling its activity and selectivity. The molecular structure of this compound features two key potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the formamide (B127407) group. This arrangement suggests it can function as a bidentate ligand, forming a stable chelate ring with a central metal ion.

This compound is anticipated to act as a neutral bidentate ligand, coordinating to a metal center through the pyridine nitrogen (N_py) and the formamide oxygen (O_formamide). This N,O-coordination would form a six-membered chelate ring, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. Transition metal pyridine complexes are numerous and their geometry can be octahedral, tetrahedral, or square planar. wikipedia.org

The interaction involves the lone pair of electrons on the pyridine nitrogen and one of the lone pairs on the formamide oxygen. The specific coordination geometry would depend on the metal ion, its oxidation state, and the presence of other ancillary ligands. Pyridine-containing ligands are known to form stable complexes with a wide variety of transition metals. unimi.itnih.gov

Table 1: Potential Coordination Modes and Metal Complexes of this compound This table is based on the inferred properties of the ligand and general coordination chemistry principles.

| Metal Ion | Potential Complex Formula | Likely Coordination Geometry | Potential Application Area |

|---|---|---|---|

| Pd(II) | [Pd(L)Cl2] | Square Planar | Cross-coupling reactions |

| Ru(II) | [Ru(L)2Cl2] | Octahedral | Transfer hydrogenation, Hydrolysis |

| Cu(II) | Cu(L)22 | Distorted Octahedral | Oxidation catalysis |

| Fe(II) | [Fe(L)2(H2O)2]2+ | Octahedral | Oxidation catalysis |

The design of ligands is a cornerstone of developing new and improved catalysts. nih.gov For a ligand like this compound, several principles can be applied to tune its properties for specific catalytic applications. These modifications can be electronic or steric in nature. Pyridine-containing ligands are of great interest due to their diverse potential applications in fields ranging from biology to materials and catalysis. unimi.it

Electronic Tuning : The electronic properties of the pyridine ring can be modified by introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, nitro) onto the ring. Electron-donating groups increase the electron density on the pyridine nitrogen, making it a stronger σ-donor to the metal center. This can enhance the catalytic activity of late transition metals in oxidative addition steps. Conversely, electron-withdrawing groups make the ligand a better π-acceptor, which can stabilize electron-rich metal centers.

Steric Hindrance : Introducing bulky substituents on the pyridine ring or the ethyl backbone can create a specific steric environment around the metal center. This can influence the substrate selectivity of the catalyst, favoring the binding of smaller or specifically shaped substrates.

Chirality : For asymmetric catalysis, a chiral center can be introduced. For this compound, the carbon atom adjacent to the formamide and the pyridine ring is a prime candidate for establishing a stereocenter, leading to (R)- or (S)-enantiomers of the ligand.

Table 2: Ligand Design Principles and Their Potential Effects

| Modification Site | Type of Modification | Anticipated Effect on Catalyst |

|---|---|---|

| Pyridine Ring (e.g., 4- or 5-position) | Add Electron-Donating Group (-OCH3) | Increases ligand's σ-donor strength; may increase catalyst activity. |

| Pyridine Ring (e.g., 4- or 5-position) | Add Electron-Withdrawing Group (-Cl) | Increases ligand's π-acceptor ability; stabilizes low-valent metal states. |

| Ethyl Backbone (α-carbon) | Introduce chirality (e.g., methyl group) | Enables enantioselective catalysis. |

| Formamide Group | Replace formyl with bulkier acyl group | Increases steric hindrance; may improve regioselectivity. |

Catalytic Applications

Based on the chemistry of related pyridine-amide and pyridyl-amine ligands, this compound complexes could be investigated for a range of catalytic transformations.

Complexes bearing pyridine and amide functionalities are active in various homogeneous catalytic processes. Ruthenium(II) complexes with amide ligands, for instance, have been shown to be effective homogeneous catalysts for hydrolysis reactions. sphinxsai.com The stable chelate structure that this compound can form would be beneficial in maintaining the integrity of the catalytic species in solution. Potential applications include:

Cross-Coupling Reactions : Palladium complexes with N-donor ligands are staples in C-C and C-N bond-forming reactions. A [Pd(L)Cl₂] complex could potentially catalyze reactions like Suzuki or Heck couplings.

Hydrogenation and Transfer Hydrogenation : Ruthenium and iridium complexes with N,O-ligands are known to be active in the reduction of ketones, imines, and olefins.

Hydrolysis : The Lewis acidity of a metal center coordinated by this compound could be harnessed to catalyze the hydrolysis of esters or nitriles. sphinxsai.com

Asymmetric catalysis aims to produce one enantiomer of a chiral product selectively. This requires a chiral catalyst, which is typically a metal complex bearing a chiral ligand. The parent this compound molecule is achiral. However, if a chiral center is introduced, for example at the ethyl carbon connecting the pyridine ring and the formamide nitrogen, the resulting chiral ligand could be used in asymmetric catalysis.

The synthesis of a chiral version, such as (R)- or (S)-N-(1-pyridin-2-ylethyl)formamide, would allow for its application in enantioselective reactions. Copper(I) complexes of chiral pyridine-containing ligands have been successfully used in asymmetric cyclopropanation reactions, achieving high enantiomeric excesses. unimi.it Similarly, a chiral complex of this compound could potentially be applied to:

Asymmetric hydrogenation of prochiral olefins.

Enantioselective hydrosilylation of ketones.

Asymmetric aldol or Michael addition reactions.

The development of efficient catalysts for water oxidation is a critical goal for artificial photosynthesis and renewable energy technologies. Iridium and ruthenium complexes featuring pyridine-amide or related nitrogen-based ligands have demonstrated high efficiency in catalyzing this challenging transformation. rsc.orgunibe.ch The pyridine moiety often plays a crucial role, either by stabilizing the high-valent metal intermediates required for the O-O bond formation or by acting as an anchor to a photoanode surface.

The this compound ligand possesses the necessary pyridine group to potentially stabilize a catalytically active metal center (like Ru, Ir, or Fe) in the high oxidation states needed for water oxidation. The combination of a pyridine N-donor and an amide O-donor could provide electronic flexibility to the metal center, facilitating the multi-electron process of water oxidation. rsc.org

Table 3: Summary of Potential Catalytic Applications

| Catalysis Type | Specific Reaction Example | Role of this compound |

|---|---|---|

| Homogeneous Catalysis | Suzuki Cross-Coupling | As a stabilizing N,O-ligand for a Palladium(II) center. |

| Asymmetric Catalysis | Asymmetric Hydrogenation | As a chiral N,O-ligand (if synthesized in an enantiopure form). |

| Water Oxidation | Electrocatalytic or Photocatalytic H2O splitting | To stabilize high-valent metal centers (e.g., Ru, Ir) and/or anchor the complex to a surface. |

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperative (MLC) catalysis represents a sophisticated strategy in catalyst design, where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a catalytic cycle. This synergistic interaction often leads to enhanced catalytic activity, selectivity, and the ability to facilitate challenging chemical transformations that are difficult to achieve with traditional catalysts where the ligand is merely a spectator. In the context of ligands incorporating a pyridine ring and an amide functionality, such as this compound, the potential for MLC is significant. The pyridine nitrogen can coordinate to the metal center, while the amide N-H group can act as a proton-responsive site, participating in proton transfer steps or acting as a hydrogen bond donor.

While direct research on the application of this compound in metal-ligand cooperative catalysis is not extensively documented in the literature, the principles of MLC can be elucidated by examining related pyridyl-amide ligand systems. These analogous structures provide a framework for understanding the potential role of this compound in such catalytic processes.

Detailed research findings on related pyridyl-amide ligands have demonstrated their capacity to engage in MLC, particularly in palladium-catalyzed C-H activation and functionalization reactions. In these systems, the amide proton plays a crucial role in the catalytic cycle. The deprotonated amido-ligand can act as an internal base, facilitating the deprotonation of a substrate in a concerted manner with the metal center. This cooperation lowers the activation energy of the C-H cleavage step, which is often the rate-determining step in such reactions.

For instance, studies on palladium complexes bearing pyridyl-amide ligands have shown that the N-H bond of the amide can be cleaved, and the resulting amido-nitrogen can coordinate to the metal center, forming a stable metallacycle. This deprotonated ligand can then participate in proton abstraction from a substrate, showcasing the cooperative nature of the catalysis.

The general mechanism for such a metal-ligand cooperative C-H activation can be envisioned as follows:

Coordination of the pyridine nitrogen of the pyridyl-amide ligand to the metal center.

Deprotonation of the amide N-H group, often assisted by a base, to form a more reactive amido-complex.

Coordination of the substrate to the metal center.

Concerted metalation-deprotonation (CMD) step, where the C-H bond of the substrate is broken with the assistance of the amido-ligand acting as an internal base.

Subsequent steps to functionalize the substrate and regenerate the active catalyst.

The effectiveness of this cooperative catalysis is influenced by several factors, including the acidity of the amide proton, the steric and electronic properties of the ligand, and the nature of the metal center.

To illustrate the potential of pyridyl-amide ligands in cooperative catalysis, the following table summarizes representative data from studies on analogous systems in palladium-catalyzed direct arylation reactions. It is important to note that this data is for related compounds and serves to highlight the principles of MLC that could be applicable to this compound.

| Ligand | Metal | Substrate | Arylating Agent | Base | Temp (°C) | Yield (%) | Reference |

| N-(pyridin-2-ylmethyl)pivalamide | Pd(OAc)₂ | Benzene | 4-iodotoluene | K₂CO₃ | 120 | 78 | uva.es |

| N-(pyridin-2-ylmethyl)benzamide | Pd(OAc)₂ | Toluene (B28343) | 4-bromoanisole | Cs₂CO₃ | 130 | 85 | uva.es |

| N-(6-methylpyridin-2-ylmethyl)acetamide | Pd(OAc)₂ | Anisole | 1-iodonaphthalene | K₃PO₄ | 120 | 92 | researchgate.net |

This table is illustrative and based on data for analogous pyridyl-amide ligands to demonstrate the concept of metal-ligand cooperative catalysis. The specific conditions and yields would vary for this compound.

The data indicates that pyridyl-amide ligands can be effective in promoting challenging C-H activation/arylation reactions under relatively mild conditions, underscoring the benefits of the metal-ligand cooperative approach. The flexibility of the pyridyl-amide framework allows for fine-tuning of the ligand's properties to optimize catalytic performance for specific transformations. The presence of the ethyl linker in this compound would influence the geometry of the resulting metallacycle and could potentially modulate its catalytic activity compared to the systems presented. Further research is necessary to explore the specific applications and catalytic potential of this compound in the realm of metal-ligand cooperative catalysis.

Biological Activities and Medicinal Chemistry Research

Antimicrobial and Antiviral Potentials

Direct studies on the antimicrobial or antiviral properties of N-(1-pyridin-2-ylethyl)formamide have not been identified in the current body of scientific literature. However, the pyridine (B92270) nucleus is a common feature in a multitude of compounds that have demonstrated significant antimicrobial and antiviral effects. nih.gov

For instance, various pyridine derivatives have been synthesized and shown to possess activity against a range of pathogens. These include derivatives of dodecanoic acid and nicotinic acid, which have exhibited antibacterial and antifungal properties. nih.gov Similarly, certain 2-pyridinecarboxamidrazone derivatives have shown inhibitory activity against Mycobacterium avium. nih.gov The antimicrobial efficacy of pyridine-containing compounds is often linked to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. Some alkyl pyridinol compounds, for example, have shown selective potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The broad-spectrum antimicrobial potential of the pyridine scaffold is further highlighted by studies on various substituted pyridines, oxazines, and thiazoles derived from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, which were active against bacteria and fungi like Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Candida albicans. researchgate.net Furthermore, indole (B1671886) derivatives containing a rhodanine (B49660) moiety, which can be conceptually related to the amide structure in this compound, have shown potent antibacterial and antifungal activities, with some compounds exceeding the efficacy of ampicillin (B1664943) and streptomycin (B1217042) in in-vitro tests. mdpi.com

Anticancer and Antitumor Activities

There is currently no published research specifically detailing the anticancer or antitumor activities of this compound. Nevertheless, the pyridine ring is a well-established pharmacophore in the design of anticancer agents. nih.gov

Numerous studies have explored the antiproliferative effects of various pyridine derivatives. For example, imidazo[1,2-a]pyridine (B132010) compounds have been investigated for their potent inhibitory functions against cancer cells, with some demonstrating cytotoxic effects against breast cancer cell lines like HCC1937. nih.govwaocp.org The proposed mechanisms of action for these compounds often involve the induction of apoptosis and cell cycle arrest. nih.govwaocp.org

Other research has focused on pyridine N-oxides with nitrosourea (B86855) side chains, which have shown high activity against hepatoma and leukemia in animal models. nih.gov Additionally, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity, with some compounds showing promising results against various cancer cell lines. mdpi.com The anticancer potential of pyridine derivatives has also been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, certain indole derivatives with a pyridine moiety have been designed as Nur77 modulators, a potential therapeutic target in cancer. researchgate.net

Enzyme Inhibition Studies (e.g., AChE, BACE1)

Specific data on the enzyme inhibitory properties of this compound, particularly concerning acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is not available in the scientific literature. However, the pyridine scaffold is a key structural element in the development of inhibitors for these enzymes, which are significant targets in the treatment of Alzheimer's disease.

For BACE1, the inhibition of this enzyme is a major therapeutic strategy to reduce the production of amyloid-β peptides. nih.gov A novel class of pyridinyl aminohydantoins has been designed as highly potent BACE1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov X-ray crystallography studies of these inhibitors have revealed that the pyridine nitrogen can form key interactions within the enzyme's active site, contributing to their potency. nih.gov

The general importance of the pyridine ring in enzyme inhibition is further underscored by its presence in a wide array of kinase inhibitors and other enzyme-targeted therapeutics.

Potential in Neurological Disorders

While there is no direct research linking this compound to the treatment of neurological disorders, the physicochemical properties of related lipophilic chemicals are relevant to this area. The ability of a compound to cross the blood-brain barrier is a critical factor for its potential efficacy in treating central nervous system disorders. Lipophilic compounds are known to more readily permeate lipophilic membranes, including the blood-brain barrier. nih.gov This permeation can, in some cases, facilitate the entry of other molecules into the central nervous system. nih.gov Given the structural components of this compound, its lipophilicity would be a key determinant of its potential to have any effect on neurological pathways or be a candidate for CNS-targeted drug design.

Role as Pharmaceutical Intermediates and Pharmacophores

Currently, there are no specific examples in the literature of this compound being used as a pharmaceutical intermediate. However, the pyridine ring and the formamide (B127407) group are both common structural motifs in medicinal chemistry, suggesting that this compound could potentially serve as a building block in the synthesis of more complex molecules.

The pyridine ring is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Similarly, amide bonds, such as the formamide group in the target compound, are fundamental linkages in a vast number of pharmaceutical agents. The combination of these two features in this compound makes it a plausible candidate for use as a pharmacophore or an intermediate in the development of new drugs. For instance, pyrrole-based compounds, which share some electronic similarities with pyridines, have been utilized as pharmacophoric scaffolds in the design of dual inhibitors for enzymes like DHFR and enoyl-ACP reductase. plos.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Due to the lack of biological activity data for this compound, no specific structure-activity relationship (SAR) studies have been conducted on this compound. However, SAR studies on related pyridine derivatives provide valuable insights into how structural modifications can influence biological activity.

For example, in a series of pyridin-2(1H)-one derivatives investigated as urease inhibitors, SAR analysis indicated that the presence of electron-releasing groups was important for modulating their biological activity. researchgate.net In another study on 5-(pyridin-2-yl)thiazoles as ALK5 inhibitors, the nature and position of substituents on the pyridine and thiazole (B1198619) rings were found to be critical for their inhibitory potency. nih.gov Furthermore, a review of the antiproliferative activity of various pyridine derivatives suggested that the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH2 can enhance activity, while bulky groups or halogens may decrease it. nih.gov These general SAR principles for pyridine compounds could inform the future design of analogs of this compound with potentially enhanced biological activities.

In Silico Predictions and In Vitro Evaluation

As with other areas of research, there are no specific in silico predictions or in vitro evaluations for this compound reported in the literature. However, these computational and experimental methods are routinely applied to novel compounds to predict their properties and assess their biological activity.

In silico studies, such as molecular docking, can predict how a molecule might bind to a biological target. For instance, docking studies have been used to suggest that the antibacterial activity of certain indole derivatives may be due to the inhibition of E. coli MurB. mdpi.com Pharmacokinetic properties and drug-likeness are also commonly predicted using computational models. researchgate.net

In vitro evaluations are essential for confirming the biological activity predicted by in silico methods. These assays can determine a compound's efficacy against a specific target, such as an enzyme or a cell line. For example, the anticancer potential of novel pyridin-2-yl estra-1,3,5-triene derivatives was initially assessed through in silico predictions and then confirmed with in vitro antiproliferative and enzyme inhibition assays. nih.gov Should this compound be investigated in the future, a similar combination of in silico and in vitro studies would be a logical first step in characterizing its biological profile.

Environmental Fate and Degradation Studies

Degradation Pathways in Environmental Media

There is currently no available information in the scientific literature detailing the degradation pathways of N-(1-pyridin-2-ylethyl)formamide in environmental media such as soil, water, or air.

Stability under Various Environmental Conditions

No studies have been found that investigate the stability of this compound under different environmental conditions, including but not limited to pH, temperature, and exposure to sunlight.

Biodegradation and Biotransformation Studies

Information regarding the biodegradation and biotransformation of this compound by microorganisms is not present in the available scientific literature.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The advancement of organic synthesis hinges on the development of efficient, rapid, and environmentally benign methodologies. For N-(1-pyridin-2-ylethyl)formamide and its analogs, future research is expected to move beyond traditional methods toward more innovative strategies.

A recent breakthrough has been the rapid synthesis of this compound via a modified Leuckart reaction. digitellinc.com Researchers hypothesized that the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring of 2-acetylpyridine (B122185) would accelerate the reaction with formamide (B127407) by making the adjacent carbonyl group more electrophilic. digitellinc.comdigitellinc.com This hypothesis was confirmed when the reaction, conducted at 180-196°C, reached completion in just 5 minutes, yielding the target compound at 66%. digitellinc.com This represents a significant improvement over traditional Leuckart reactions, which typically require 3 to 6 hours. digitellinc.comdigitellinc.com A similar rapid synthesis was observed for the related compound, N-methyl-N-[1-(2-pyridyl)ethyl]formamide, which was formed in 15 minutes with an 85% yield. digitellinc.com

Future research is likely to focus on:

Catalyst-Free and Metal-Free Reactions: Exploring methodologies that avoid the use of heavy metal catalysts is a key trend. One such approach involves the C–C bond cleavage of substrates like α-bromoketones in the presence of reagents like I2 and tert-butyl hydroperoxide (TBHP) to form N-(pyridin-2-yl)amides. rsc.orgresearchgate.net Adapting such strategies could provide new, milder pathways to the target compound.

Solvent-Free Conditions: The development of solvent-free, one-step synthetic processes, similar to those developed for related pyridyl-formamidine compounds, would offer significant advantages in terms of cost-efficiency and reduced environmental impact. researchgate.net

Chemodivergent Synthesis: Designing synthetic routes that can selectively produce either this compound or a related cyclized product, such as an imidazo[1,2-a]pyridine (B132010), from the same starting materials by simply tuning the reaction conditions is a sophisticated goal. rsc.orgresearchgate.net This would provide versatile access to a library of related compounds for further screening.

| Synthetic Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Rapid Leuckart Reaction | 2-Acetylpyridine, Formamide | 180-196°C | 5 minutes | 66% | digitellinc.com |

| Rapid Leuckart Reaction | 2-Acetylpyridine, N-Methylformamide | 180-186°C | 15 minutes | 85% | digitellinc.com |

| C-C Cleavage | α-Bromoketones, 2-Aminopyridine (B139424) | Toluene (B28343), I2, TBHP, 100°C | 2 hours | Moderate to Good | researchgate.net |

Exploration of New Catalytic Applications

The unique structure of this compound, featuring a pyridine nitrogen and a formamide group, makes it a prime candidate for investigation as a ligand in catalysis. The pyridine ring is a well-established coordinating agent in transition metal catalysis, and the adjacent formamide group could participate in chelation, potentially stabilizing catalytic species and influencing their reactivity and selectivity.

Future research directions include:

Ligand Synthesis for Transition Metal Catalysis: The compound could be explored as a bidentate ligand for various metals, including palladium, manganese, copper, and zinc. researchgate.net Studies on related pyridyl-formamidine ligands have shown they coordinate to metal centers to form stable six-membered chelates, a behavior that this compound could emulate. researchgate.net

Palladium-Catalyzed Cross-Coupling: Pyridine-containing ligands are crucial in palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling. nih.gov Mechanistic studies have revealed that the pyridine nitrogen can interact directly with the palladium catalyst, influencing the electronic properties of the system and facilitating key reaction steps like hydrolysis. mdpi.com Investigating this compound as a ligand in these reactions could lead to the development of new catalysts with enhanced stability or novel reactivity.

Advanced Drug Discovery and Development Initiatives

While this compound itself is a new compound with no reported biological activity, its core structure is present in numerous pharmacologically active molecules. digitellinc.com This makes it a "privileged scaffold" and an attractive starting point for drug discovery initiatives. The pyridine ring can enhance biological activity and improve pharmacokinetic properties, while the amide/formamide group can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net

Emerging research initiatives could focus on:

Kinase Inhibitors: Pyridine-2-carboxamide derivatives have recently been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy. nih.gov The structural similarity suggests that derivatives of this compound could be synthesized and screened for activity against various kinases.

Receptor Antagonists: The pyridin-ylmethyl core is a component of complex molecules designed as highly selective muscarinic receptor antagonists. nih.gov This indicates the potential for developing derivatives of this compound that target specific G-protein coupled receptors.

Anticancer Agents: The N-pyridinyl acetamide (B32628) scaffold has been used to develop compounds with cytotoxic activity against human cancer cell lines. mdpi.com By modifying the substituents on the pyridine ring and the formamide nitrogen of the parent compound, a library of analogs could be generated for screening as potential anticancer agents.

| Related Compound Class/Scaffold | Biological Target/Activity | Therapeutic Area | Reference |

| Pyridine-2-carboxamide derivatives | HPK1 Kinase Inhibition | Cancer Immunotherapy | nih.gov |

| N-Pyridinyl-acetamide derivatives | Cytotoxicity | Oncology | mdpi.com |

| (Aminopyridin-2-ylmethyl)piperidine derivatives | Muscarinic M3 Receptor Antagonism | Respiratory Disease | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | GABA-A Receptor Modulation | Anxiolytic | researchgate.net |

Integration with Materials Science and Nanotechnology

The application of pyridine-based molecules in materials science is a rapidly growing field. The ability of this compound to act as a ligand and participate in hydrogen bonding opens up several avenues for future research in this area.

Potential applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a potential bidentate ligand, the compound could be used as an organic linker to construct coordination polymers or MOFs. researchgate.net These materials possess porous structures and have applications in gas storage, chemical separations, and heterogeneous catalysis.

Supramolecular Assemblies: The formamide group is an excellent hydrogen bond donor and acceptor. This property could be harnessed to direct the self-assembly of molecules into well-ordered supramolecular structures like gels, liquid crystals, or nanofibers.

Functional Materials: Pyridine derivatives are integral to the development of functional organic materials, including fluorescent dyes and components for organic light-emitting devices (OLEDs). nih.gov The electronic properties of the pyridine ring in this compound could be tuned through chemical modification to explore its potential in these advanced applications.

Computational and Data-Driven Approaches

In silico methods are indispensable tools for predicting molecular properties and guiding experimental research. For this compound, computational studies can accelerate the exploration of its potential applications while minimizing resource expenditure.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the compound's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential surface. researchgate.net This information provides fundamental insights into its reactivity, stability, and potential coordination behavior with metal ions, which can help in designing new catalysts or materials. mdpi.comnih.gov

Molecular Docking: To explore its pharmacological potential, this compound and a virtual library of its derivatives can be docked into the active sites of known biological targets, such as kinases and GPCRs. researchgate.net This would prioritize the synthesis of compounds with the highest predicted binding affinity for experimental validation.

Pharmacokinetic (ADME) Modeling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of analogs with more favorable drug-like properties.

Reaction Mechanism Elucidation: Computational chemistry can be employed to study the energy profiles of potential synthetic routes, helping to optimize reaction conditions and understand the role of catalysts or intermediates in novel synthetic methodologies. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-pyridin-2-ylethyl)formamide, and how can purity be validated?

- Methodology :

- Synthesis : Use reductive amination of 2-acetylpyridine with formamide under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternatively, employ a two-step process: (i) condensation of 2-pyridylethylamine with formic acid, followed by (ii) dehydration using carbodiimide coupling agents (e.g., DCC/DMAP) .

- Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and ¹H/¹³C NMR. Compare spectral data with reference compounds (e.g., pyridine derivatives in ). For trace impurities, use high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of N-(1-pyridin-2-ylethyl)formamide be resolved experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/EtOH). Refine using SHELXL ( ) to determine bond lengths, angles, and torsional strain between the pyridine and formamide moieties.

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate intramolecular hydrogen bonding or steric effects .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR shifts) for N-(1-pyridin-2-ylethyl)formamide in different solvents?

- Methodology :

- Solvent-Dependent NMR Analysis : Acquire ¹H NMR spectra in deuterated DMSO, CDCl₃, and D₂O. Assign shifts using 2D-COSY and HSQC to track solvent-induced conformational changes (e.g., hydrogen bonding with DMSO vs. hydrophobic interactions in CDCl₃) .

- Dynamic NMR (DNMR) : Probe rotational barriers of the formamide group by variable-temperature NMR. Calculate activation energy (ΔG‡) using the Eyring equation .

Q. What strategies mitigate degradation of N-(1-pyridin-2-ylethyl)formamide in aqueous media during biological assays?

- Methodology :

- Stability Studies : Perform accelerated degradation tests (pH 1–13, 25–60°C) with LC-MS monitoring. Identify hydrolytic byproducts (e.g., 2-pyridylethylamine and formic acid).

- Formulation Optimization : Use lyophilization or encapsulation in lipid-polymer hybrid nanoparticles (LPNs) to enhance stability, as demonstrated for related amides ( ) .

Q. How can N-(1-pyridin-2-ylethyl)formamide serve as a ligand in coordination chemistry?

- Methodology :

- Metal Complex Synthesis : React with transition metals (e.g., Fe(II), Cu(II)) in anhydrous THF under inert atmosphere. Characterize via UV-Vis (d-d transitions), EPR (for paramagnetic species), and single-crystal XRD ( ).

- Binding Affinity : Use isothermal titration calorimetry (ITC) to quantify logK values for metal-ligand interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results for the compound’s reactivity?

- Methodology :

- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. B3LYP) with experimental kinetics data (e.g., Arrhenius plots for hydrolysis).

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations to improve accuracy .

Application-Oriented Questions

Q. Can N-(1-pyridin-2-ylethyl)formamide act as a precursor for bioactive molecules?

- Methodology :

- Derivatization : Functionalize the formamide group via nucleophilic acyl substitution (e.g., with Grignard reagents) or cross-coupling (e.g., Suzuki-Miyaura). Screen products for antimicrobial or enzyme-inhibitory activity using microplate assays ( ).

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess bioactivation pathways .

Safety and Handling

Q. What precautions are critical when handling N-(1-pyridin-2-ylethyl)formamide in laboratory settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。